molecular formula C9H6F3IN2O2S B1369808 N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 868692-62-0

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B1369808
CAS No.: 868692-62-0
M. Wt: 390.12 g/mol
InChI Key: ZYCQEKLESGZXKU-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide (CAS 868692-62-0) is a high-value chemical intermediate with a molecular formula of C9H6F3IN2O2S and a molecular weight of 390.12 g/mol . This compound is characterized by its high density of functional groups, including a reactive iodine atom, a methanesulfonamide, a cyano group, and a trifluoromethyl group on a benzene ring, making it a versatile building block for constructing more complex molecules in medicinal chemistry and drug discovery . The iodine moiety serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse structural elements. The presence of both the electron-withdrawing sulfonamide and trifluoromethyl groups can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, which is a key consideration in the development of active pharmaceutical ingredients (APIs) . Suppliers typically offer this compound with a purity of not less than (NLT) 98% . It has a calculated density of 1.99±0.1 g/cm³ at 20°C and is practically insoluble in water (0.059 g/L at 25°C) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses and is strictly for use by qualified professionals in a laboratory setting.

Properties

IUPAC Name

N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCQEKLESGZXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610672
Record name N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868692-62-0
Record name N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.

Chemical Reactions Analysis

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The presence of the cyano and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. The sulfonamide moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Differences :

  • The cyano group at position 4 is absent in most analogs, contributing to unique electronic effects and hydrogen-bonding capabilities .

Trifluoromethyl-Substituted Sulfonamides in Protease Inhibition

Compound Name Structure Protease Target Activity
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide (AG 1387) Phenyl-CN/I/CF₃ + methanesulfonamide Anthrax lethal factor Potent inhibition (IC₅₀ in nanomolar range)
Anthrax Lethal Factor Protease Inhibitor III Thiazolidinone core + CF₃ Anthrax lethal factor Moderate activity (IC₅₀ ~10 µM)

Key Insight: The iodine and cyano groups in AG 1387 likely enhance its binding affinity compared to inhibitors with simpler substituents, as halogens often participate in halogen bonding with enzyme active sites .

Sulfonamides with Heterocyclic Moieties

Compound Name Core Structure Key Features Application
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide Pyrazole + dual sulfonamide Dual fluorophenyl groups Kinase modulation; anticancer research
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide Triazole + CF₃ Chlorinated aromatic ring Agricultural fungicide

Comparison :

  • The target compound lacks a heterocyclic core but compensates with its trifluoromethyl and cyano groups, which are less common in agricultural sulfonamides.
  • Its protease inhibition activity is more specialized compared to broad-spectrum kinase modulators .

Structural and Functional Uniqueness

The combination of cyano, iodo, and trifluoromethyl groups on the phenyl ring makes this compound distinct among sulfonamides:

  • Trifluoromethyl : Enhances metabolic stability and membrane permeability .
  • Cyano: Acts as a hydrogen-bond acceptor, improving target selectivity .

In contrast, analogs like sulfentrazone () prioritize herbicidal activity through protoporphyrinogen oxidase inhibition, while fluorophenyl derivatives () focus on kinase or receptor modulation.

Biological Activity

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound with potential applications in biological research and drug development. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and an iodinated phenyl moiety, suggests interesting biological properties that warrant detailed investigation.

  • Molecular Formula : C9_9H6_6F3_3I N2_2O2_2S
  • Molecular Weight : 390.12 g/mol
  • CAS Number : 868692-62-0

The compound's structure is depicted below:

ComponentDescription
IUPAC NameN-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
InChI KeyZYCQEKLESGZXKU-UHFFFAOYSA-N

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, its structural characteristics suggest potential interactions with various biochemical pathways, particularly in enzyme inhibition and protein interactions.

Potential Targets

While direct targets are not well-documented, compounds with similar structures have shown activity against:

  • Enzymes involved in metabolic pathways.
  • Protein-protein interactions critical for cellular signaling.

Biological Activity

Recent studies have begun to characterize the biological activity of this compound. Notably, it has been evaluated for its potential in inhibiting certain biological processes, including:

  • Enzyme Inhibition : Preliminary assays indicate that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors or enzymes.

Case Studies

  • Inhibition of Transthyretin Amyloid Fibril Formation :
    • A study reported that compounds related to this compound exhibited significant inhibition of transthyretin (TTR) amyloidogenesis in vitro. This suggests potential therapeutic applications in amyloid-related diseases such as Alzheimer's disease .
  • Screening Assays for Type III Secretion Systems :
    • Research involving related sulfonamide compounds demonstrated that they could inhibit the secretion systems of pathogenic bacteria, indicating a role in antimicrobial activity .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Substitution Reactions : The iodo group can be replaced by various nucleophiles.
  • Oxidation and Reduction : The compound can undergo redox reactions, affecting its reactivity.

Common reagents include strong acids or bases and palladium catalysts for cross-coupling reactions.

Q & A

Basic Research Question

  • X-Ray Crystallography : Resolve bond angles and substituent orientations, particularly for the trifluoromethyl and cyano groups, to confirm regioselectivity. Single-crystal studies at 293 K with R-factors <0.07 ensure accuracy .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 481.35 g/mol for derivatives) with <5 ppm error .
  • Multinuclear NMR : Use 19F^{19} \text{F}-NMR to confirm trifluoromethyl group integrity and 1H^1 \text{H}-NMR to assess aromatic proton splitting patterns .

How can molecular docking studies predict the biological interactions of this sulfonamide derivative?

Advanced Research Question

  • Target Selection : Prioritize enzymes like DNA polymerase or proteases, where sulfonamides are known inhibitors. Retrieve target structures from PDB .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding. Focus on hydrogen bonding between the sulfonamide group and catalytic residues .
  • Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with known inhibitors like Dorsilurin K. Perform MD simulations (100 ns) to assess complex stability .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question

  • Enzyme Inhibition : Use fluorometric assays (e.g., trypsin-like proteases) with IC50_{50} determination via dose-response curves (0.1–100 µM) .
  • Cell Viability : Test against cancer lines (e.g., HeLa) using MTT assays. Include controls for sulfonamide cytotoxicity (e.g., IC50_{50} >50 µM suggests selectivity) .
  • Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability. A Papp_{\text{app}} >1×106^{-6} cm/s indicates favorable absorption .

How to develop HPLC or GC-MS methods for quantifying this compound in complex matrices?

Basic Research Question

  • Column Selection : Use C18 columns (5 µm, 250 mm) for HPLC with acetonitrile/water (70:30) mobile phase. For GC-MS, opt for mid-polarity columns (e.g., HP-5MS) .
  • Detection : Set UV absorbance at 254 nm (HPLC) or monitor m/z 481.35 (GC-MS) for quantification .
  • Validation : Assess linearity (R2^2 >0.99), LOD (≤0.1 µg/mL), and recovery (>90%) in spiked biological samples .

What factors influence the stability of this compound under various storage conditions?

Basic Research Question

  • Temperature : Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • pH Sensitivity : Maintain neutral buffers (pH 6–8) to avoid hydrolysis of the sulfonamide group. Predicted pKa ≈8.2 suggests instability in basic conditions .
  • Moisture Control : Use desiccants in sealed containers to prevent hydrate formation, which alters solubility .

How to achieve regioselective modification of the aryl ring for structure-activity studies?

Advanced Research Question

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-cyano group, enabling iodination or trifluoromethyl substitution .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 to introduce aryl/heteroaryl groups at the 2-iodo position. Monitor regioselectivity via LC-MS .

What in silico tools are effective for predicting the toxicity profile of this sulfonamide?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to assess CYP450 inhibition and hERG cardiotoxicity risks. High topological polar surface area (>90 Å2^2) may reduce CNS penetration .
  • Pro-Tox II : Predict organ toxicity (e.g., hepatotoxicity) via machine learning models. Analogues with logP >3.5 often show higher nephrotoxicity .

How should researchers address discrepancies in reported physicochemical properties?

Advanced Research Question

  • Data Verification : Cross-reference predicted properties (e.g., boiling point 623°C ) with experimental measurements using differential scanning calorimetry (DSC).
  • Source Prioritization : Use NIST Chemistry WebBook for validated spectra and PubChem for crowdsourced data .

What experimental approaches elucidate reaction mechanisms involving this compound?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites to study rate-determining steps (e.g., C-I bond cleavage) .
  • Trapping Intermediates : Use TEMPO to detect radical species during iodination or sulfonamide formation. Confirm via EPR spectroscopy .

Q. Notes

  • Citations prioritize peer-reviewed journals (e.g., crystallography data , pharmacological assays ), NIST , and PubChem .
  • Advanced questions emphasize mechanistic analysis, computational modeling, and troubleshooting data contradictions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide
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N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

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